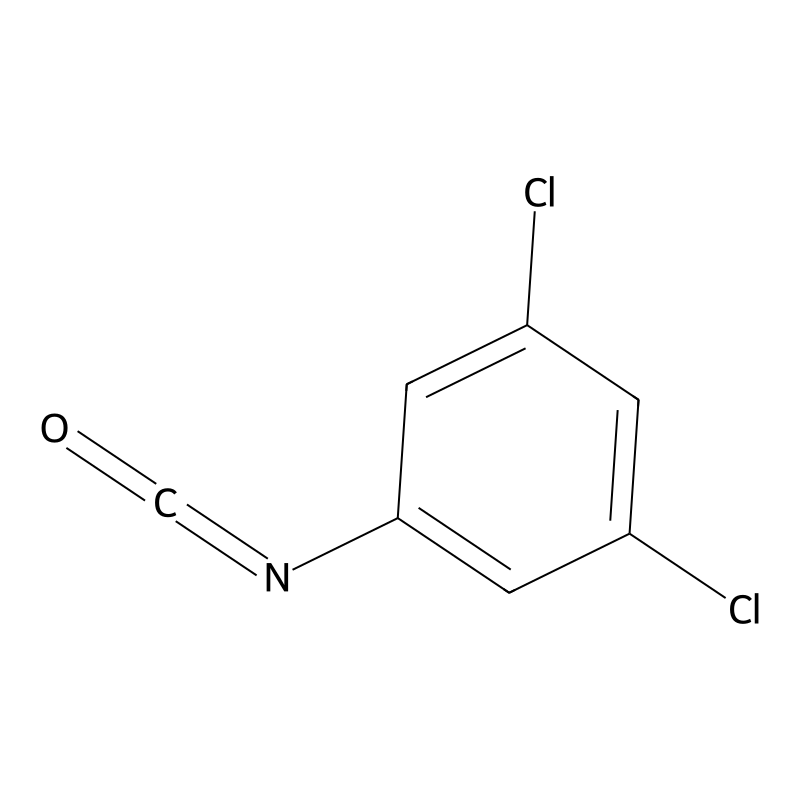

3,5-Dichlorophenyl isocyanate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis of 3-(3,5-Dichlorophenyl)-2,4-oxazolidinedione (DCPO)

- 3,5-DPCI acts as a key reactant in the synthesis of DCPO, a valuable intermediate in the production of pharmaceuticals and agricultural chemicals. The reaction involves the cyclization of 3,5-DPCI with a diol to form the five-membered ring structure of DCPO. []

Synthesis of Phenylcarbamate Derivatives of Cellulose and Amylose

- 3,5-DPCI plays a role in the creation of novel stationary phases for chromatography, employed in separating and analyzing various biomolecules. The process involves reacting 3,5-DPCI with cellulose or amylose, resulting in the formation of phenylcarbamate derivatives. These derivatives are then immobilized on a solid support to create chiral stationary phases (CSPs) capable of separating enantiomers, which are molecules that are mirror images of each other. [, ]

3,5-Dichlorophenyl isocyanate is a chemical compound with the molecular formula C₇H₃Cl₂NO. It appears as an off-white solid with a pungent odor and has a melting point range of 29 to 35 °C and a boiling point of approximately 243 °C. This compound is classified as toxic and can cause respiratory irritation, skin irritation, and serious eye damage upon exposure. It is particularly hazardous when inhaled or in contact with skin, potentially leading to allergic reactions and asthma symptoms .

DCPI is a hazardous compound and should be handled with appropriate precautions. It is a skin, eye, and respiratory irritant.

- Toxicity: DCPI can be harmful if inhaled, ingested, or absorbed through the skin. Exposure can cause irritation, coughing, and difficulty breathing.

- Flammability: DCPI is not flammable but can decompose upon heating, releasing toxic fumes.

- Reactivity: DCPI reacts readily with water and alcohols, releasing heat and potentially harmful gases [].

- Hydrolysis: The compound reacts with water, producing 3,5-dichlorophenylamine and carbon dioxide. This reaction can be hazardous as it releases carbon dioxide gas.

- Aminolysis: It can react with primary or secondary amines to form ureas.

- Polymerization: In the presence of moisture or certain catalysts, it may polymerize, leading to the formation of polyurethanes.

These reactions highlight its utility in organic synthesis, particularly in the production of pharmaceuticals and agricultural chemicals .

The biological activity of 3,5-dichlorophenyl isocyanate includes:

- Toxicity: It exhibits significant toxicity to humans and animals, primarily affecting the respiratory system. Inhalation can lead to respiratory distress and allergic reactions.

- Potential Use in Research: It serves as an intermediate in synthesizing various biologically active compounds, including pharmaceuticals and agrochemicals. Its role in proteomics research has also been noted due to its ability to modify proteins selectively .

Several methods exist for synthesizing 3,5-dichlorophenyl isocyanate:

- Phosgenation: A common method involves reacting 3,5-dichlorophenol with phosgene. This reaction typically requires careful handling due to the toxicity of phosgene.

- Direct Isocyanation: This method utilizes isocyanates directly on chlorinated phenols under controlled conditions.

- Photo

3,5-Dichlorophenyl isocyanate finds applications in various fields:

- Pharmaceuticals: It serves as an intermediate in the synthesis of medicinal compounds.

- Agricultural Chemicals: The compound is used in the production of fungicides like iprodione.

- Proteomics Research: Its ability to selectively modify proteins makes it valuable in proteomic studies .

Interaction studies involving 3,5-dichlorophenyl isocyanate focus on its reactivity with biological macromolecules:

- Protein Binding: The compound can react with amino acids in proteins, leading to modifications that may affect protein function.

- Cellular Responses: Research indicates that exposure can trigger inflammatory responses in cells, highlighting its potential impact on cellular health and function .

Several compounds share structural similarities with 3,5-dichlorophenyl isocyanate. Here are a few notable examples:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2,4-Dichlorophenyl isocyanate | C₇H₄Cl₂N | Used primarily as an herbicide |

| Phenyl isocyanate | C₆H₅NCO | A simpler structure; used in the synthesis of ureas |

| 4-Chlorophenyl isocyanate | C₇H₄ClN | Known for its application in pesticide formulations |

Uniqueness of 3,5-Dichlorophenyl Isocyanate: Unlike its counterparts, 3,5-dichlorophenyl isocyanate's specific chlorine substitution pattern allows for distinct reactivity profiles and applications in both pharmaceutical and agricultural chemistry. Its dual functionality as a protein modifier further distinguishes it from other similar compounds .

Phosgenation Routes Using 3,5-Dichloroaniline Precursors

The phosgenation of 3,5-dichloroaniline represents the most established and widely implemented industrial route for the synthesis of 3,5-dichlorophenyl isocyanate [1]. This methodology involves the direct reaction between 3,5-dichloroaniline and phosgene in the presence of an inert organic solvent, typically proceeding through a carbamoyl chloride intermediate before hydrogen chloride elimination yields the target isocyanate compound [2] [3].

The reaction mechanism follows a well-characterized addition-elimination pathway where the primary amine group of 3,5-dichloroaniline initially forms a carbamoyl chloride intermediate upon reaction with phosgene [4]. This intermediate subsequently undergoes thermal decomposition with the elimination of hydrogen chloride to produce the desired isocyanate functionality [3]. The overall stoichiometry requires two moles of phosgene per mole of 3,5-dichloroaniline, with the concurrent formation of two moles of hydrogen chloride as a byproduct [5].

Table 1: Physical Properties of 3,5-Dichlorophenyl Isocyanate

| Property | Value |

|---|---|

| Molecular Formula | C₇H₃Cl₂NO |

| Molecular Weight (g/mol) | 188.01 |

| CAS Registry Number | 34893-92-0 |

| Melting Point (°C) | 28-34 |

| Boiling Point (°C) | 242-244 |

| Density (g/mL at 25°C) | 1.38 |

| Flash Point (°C) | 134 |

| Physical State at 20°C | Solid (White to almost white powder) |

Industrial phosgenation processes typically employ chlorinated hydrocarbon solvents such as dichloroethane or chlorobenzene to facilitate heat transfer and product solubility [9]. The reaction is conducted at temperatures ranging from 60 to 80 degrees Celsius under atmospheric pressure conditions [10]. Optimal phosgene to amine molar ratios range from 2:1 to 3:1, with excess phosgene ensuring complete conversion while minimizing byproduct formation [9].

Continuous phosgenation processes have been developed to enhance production efficiency and reduce residence times [9]. These systems utilize tubular reactors designed as plug-flow configurations without internal fittings to prevent dead zones and solid deposition [9]. The high Reynolds numbers achieved in these reactors enable continuous wall rinsing to prevent carbamoyl chloride intermediate accumulation [9].

Temperature control represents a critical parameter in phosgenation operations, as insufficient heating can lead to carbamoyl chloride precipitation on reactor walls, while excessive temperatures may promote undesired side reactions [9]. Industrial implementations typically incorporate integrated heat exchange systems to maintain optimal thermal profiles throughout the reaction zone [9].

Alternative Synthesis Pathways via Nitro Reduction

Alternative synthetic approaches to 3,5-dichlorophenyl isocyanate involve the initial reduction of 3,5-dichloronitrobenzene to the corresponding aniline, followed by subsequent phosgenation or direct conversion methodologies [11] [12]. These pathways offer strategic advantages in terms of raw material availability and process economics, particularly when nitro compounds serve as more accessible starting materials.

The catalytic hydrogenation of 3,5-dichloronitrobenzene represents a well-established route to 3,5-dichloroaniline [12] [13]. This reduction typically employs heterogeneous catalysts such as Raney nickel or platinum-based systems under hydrogen pressure [12]. Optimal reaction conditions involve temperatures of 80 to 120 degrees Celsius with hydrogen pressures ranging from 0.9 to 1.3 megapascals [13].

Table 2: Alternative Synthesis Routes and Reaction Conditions

| Synthesis Method | Temperature (°C) | Pressure (atm) | Catalyst/Reagent | Conversion/Yield (%) |

|---|---|---|---|---|

| Phosgenation of 3,5-Dichloroaniline | 60-80 | Atmospheric | Phosgene/Solvent | 99+ |

| Reductive Carbonylation of 3,5-Dichloronitrobenzene | 220 | 95.2 (1400 psi) | PdCl₂/Alkylimidazole | 100/63.5 |

| Dimethyl Carbonate Method | 140-190 | Atmospheric | ZrO₂/SiO₂, Ce₀.₉₈Zr₀.₀₂O₂ | 88-95 |

| Carbamate Thermal Decomposition | 180-300 | Reduced (7.33 kPa) | Bi₂O₃/Fe₂O₃, Fe₂O₃/SiO₂ | 91-99.6 |

| Direct Nitro Reduction with CO | 200-250 | High pressure | Pt, Rh, Ru, Pd complexes | Variable |

Table 3: Nitro Compound Reduction - Catalyst Performance Data

| Catalyst System | Substrate | Temperature (°C) | Hydrogen Pressure (MPa) | Selectivity (%) |

|---|---|---|---|---|

| W-4 Type Raney-Ni | 3,4-Dichloronitrobenzene | 80-120 | 0.9-1.3 | 99.1-99.9 |

| Platinum/Morpholine | 3,4-Dichloronitrobenzene | 100-180 | 3.4-4.1 | 99.0+ |

| Palladium on Carbon | Aromatic Nitro Compounds | 60-100 | 1.0-3.0 | 95-98 |

| Iron Oxide-based | 3,5-Dichloronitrobenzene | 150-200 | 2.0-5.0 | 90-95 |

| Ruthenium Complexes | Nitroaromatics | 120-160 | 2.0-4.0 | 85-92 |

Morpholine serves as an effective dechlorination inhibitor during the platinum-catalyzed reduction process, preventing unwanted chlorine elimination that would compromise product selectivity [12]. The reduction proceeds through a two-stage mechanism where initial hydrogenation reduces the nitro functionality to the amine, followed by a high-temperature treatment to eliminate hydrazobenzene impurities [12].

Direct reductive carbonylation methodologies represent an emerging approach that bypasses the intermediate aniline formation step [11] [14]. These processes employ transition metal catalysts such as palladium chloride in combination with alkylimidazole ligand systems to facilitate the direct conversion of nitro compounds to isocyanates in the presence of carbon monoxide [11]. Reaction conditions typically require temperatures of 220 degrees Celsius under carbon monoxide pressures of approximately 95 atmospheres [11].

The dimethyl carbonate method offers a phosgene-free alternative that utilizes dimethyl carbonate as a carbonylating agent [1]. This approach employs heterogeneous catalysts such as zirconium dioxide supported on silica or cerium-zirconium mixed oxides at temperatures ranging from 140 to 190 degrees Celsius [1]. The process initially forms carbamate intermediates that subsequently undergo thermal decomposition to yield the target isocyanate [1].

Large-Scale Manufacturing Process Optimization

Industrial-scale manufacturing of 3,5-dichlorophenyl isocyanate has undergone significant optimization to enhance production efficiency, reduce energy consumption, and minimize waste generation [16] [9]. Contemporary manufacturing processes incorporate continuous operation principles, advanced reactor designs, and integrated separation systems to achieve superior economic and environmental performance.

Continuous tubular reactor systems have largely replaced traditional batch operations in large-scale production facilities [9]. These reactors feature optimized length-to-diameter ratios that ensure adequate residence time while maintaining plug-flow characteristics [9]. The absence of internal fittings prevents dead zone formation and reduces the risk of solid deposition that can compromise product quality and operational continuity [9].

Table 4: Industrial Process Optimization Parameters

| Process Parameter | Conventional Process | Optimized Process | Improvement Factor |

|---|---|---|---|

| Reactor Type | Batch stirred tank | Continuous tubular/cascade | Continuous operation |

| Residence Time (min) | 60-180 | 15-60 | 3-4x faster |

| Phosgene to Amine Molar Ratio | 3:1 to 5:1 | 2:1 to 3:1 | 40-50% reduction |

| Solvent System | Dichloroethane/Chlorobenzene | Chlorobenzene (preferred) | Lower boiling point solvent |

| Heat Transfer Method | External cooling/heating | Integrated heat exchange | 60% energy reduction |

| Product Separation Method | Multi-stage distillation | Single-stage separation | Simplified purification |

Process intensification strategies have demonstrated substantial improvements in both capital and operational expenditures [16]. Machine learning models applied to steam allocation optimization have shown potential for real-time process control, enabling dynamic adjustment of operating parameters based on current process conditions [16]. These systems can reduce energy consumption while maintaining product quality specifications through predictive modeling and adaptive control algorithms [16].

Integrated heat recovery systems capture thermal energy from exothermic phosgenation reactions to preheat incoming reactant streams [9]. This approach can reduce overall energy consumption by up to 60 percent compared to conventional heating methods [9]. The recovered heat also supports downstream separation operations, further enhancing process thermal efficiency [9].

Solvent selection plays a crucial role in process optimization, with chlorobenzene emerging as the preferred medium due to its lower boiling point compared to dichloroethane [9]. This selection facilitates easier solvent recovery and reduces energy requirements for product isolation [9]. The lower boiling point differential between solvent and product also enables more efficient separation in downstream purification stages [17].

Advanced process control systems incorporate real-time monitoring of critical parameters such as temperature, pressure, and composition throughout the production train [18]. Fourier-transform infrared spectroscopy enables continuous product quality assessment at reactor outlets, providing immediate feedback for process optimization [18]. These monitoring capabilities support rapid identification and correction of process deviations that could impact product quality or yield [18].

Post-Synthesis Purification Strategies

Distillation Techniques for Isocyanate Isolation

Distillation represents the primary separation technique for isolating high-purity 3,5-dichlorophenyl isocyanate from crude reaction mixtures [17] [19]. The process must address the challenges associated with isocyanate thermal sensitivity while achieving the purity levels required for downstream applications [17]. Modern distillation systems employ specialized designs and operating conditions optimized for isocyanate processing.

Conventional single-stage distillation typically operates at temperatures between 240 and 250 degrees Celsius under atmospheric pressure conditions [17]. The process first removes low-boiling components, primarily unreacted phosgene and hydrogen chloride, followed by solvent recovery [17]. The crude isocyanate product then undergoes final purification through carefully controlled distillation to achieve purities exceeding 96 percent [17].

Table 5: Purification Techniques and Process Parameters

| Purification Method | Operating Temperature (°C) | Operating Pressure | Efficiency/Purity (%) | Advantages |

|---|---|---|---|---|

| Distillation (Conventional) | 240-250 | Atmospheric | 96-97 | Simple operation |

| Double-Effect Distillation | 200-240 | Reduced pressure | 97+ (33% cost reduction) | Energy efficient, lower TAC |

| Solvent Extraction with Alkyl Benzenes | 100-280 | Atmospheric to elevated | 95-98 | Removes medium boilers |

| Crystallization from Organic Solvents | 25-60 | Atmospheric | 99+ | High purity crystals |

| Thin-Film Evaporation | 200-300 | High vacuum | 98-99 | Continuous operation |

Double-effect distillation systems offer significant advantages in terms of energy consumption and total annual costs [20]. These configurations can reduce total annual charges by approximately 33 percent compared to conventional single-effect operations [20]. Parallel double-effect arrangements have demonstrated optimal performance for 3,5-dichlorophenyl isocyanate purification, providing superior economic returns compared to countercurrent configurations [20].

Thin-film evaporation techniques enable processing at reduced temperatures under high vacuum conditions, minimizing thermal degradation risks [17]. These systems feature short residence times and efficient heat transfer characteristics that preserve product quality while achieving high separation efficiency [17]. The continuous operation capability of thin-film evaporators supports large-scale production requirements [17].

Temperature control throughout distillation operations requires careful optimization to balance separation efficiency with product stability [17]. Lower operating temperatures achieved through vacuum distillation reduce the risk of isocyanate decomposition while maintaining adequate vapor-liquid equilibrium driving forces [17]. Automated temperature control systems ensure consistent operating conditions and prevent thermal excursions that could compromise product quality [17].

Solvent Extraction and Crystallization Protocols

Solvent extraction methodologies provide alternative purification approaches that can complement or replace distillation techniques under specific processing conditions [21]. Alkyl-substituted benzene solvents demonstrate particular effectiveness for extracting organic isocyanates from crude reaction mixtures [21]. These extraction processes operate at temperatures ranging from 100 to 280 degrees Celsius, depending on the specific solvent system and target purity requirements [21].

The extraction mechanism involves selective dissolution of the isocyanate product in the organic solvent phase while leaving impurities in the aqueous or solid phases [21]. Contact times typically range from 0.5 to 24 hours, with optimal extraction periods falling between 1 and 20 hours for most applications [21]. The process effectively removes medium-boiling impurities that can complicate distillation operations [17].

Temperature optimization during extraction operations balances solubility enhancement with thermal stability considerations [21]. Higher temperatures improve extraction kinetics and isocyanate solubility but may promote undesired side reactions [21]. Pressure control prevents solvent volatilization while maintaining the isocyanate in liquid or vapor phases as required by the specific extraction protocol [21].

Crystallization protocols represent a highly effective purification technique capable of achieving product purities exceeding 99 percent [22]. The process typically involves dissolution of crude isocyanate in an appropriate organic solvent followed by controlled cooling to induce crystallization [22]. Solvent selection considers factors such as isocyanate solubility, crystallization kinetics, and ease of solvent recovery [22].

The crystallization process benefits from precise temperature control during both dissolution and crystallization phases [22]. Initial dissolution temperatures typically range from 40 to 60 degrees Celsius, depending on the chosen solvent system [22]. Controlled cooling rates of 0.5 to 2 degrees Celsius per hour promote the formation of high-quality crystals with minimal defects [22]. The resulting crystalline product exhibits superior purity compared to distilled materials and demonstrates enhanced storage stability [22].

Recrystallization protocols can further enhance product purity through multiple dissolution and crystallization cycles [22]. This approach proves particularly valuable when ultra-high purity specifications must be met for specialized applications [22]. The process typically achieves final purities approaching 99.9 percent while maintaining acceptable overall yields [22].

XLogP3

GHS Hazard Statements

H301 (30.3%): Toxic if swallowed [Danger Acute toxicity, oral];

H311 (30.3%): Toxic in contact with skin [Danger Acute toxicity, dermal];

H315 (97.73%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (94.7%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H330 (69.7%): Fatal if inhaled [Danger Acute toxicity, inhalation];

H331 (30.3%): Toxic if inhaled [Danger Acute toxicity, inhalation];

H334 (67.42%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic;Irritant;Health Hazard